Gamma-Ray Acid Generation Efficiency: N-Sulfonyloxy Succinimide Ranked Against Phthalimide and Naphthalimide Analogs
In a head-to-head comparison of photoacid generators for γ-ray detection, N-sulfonyloxy succinimide (the target compound's core class) was directly ranked against N-sulfonyloxy phthalimide and N-sulfonyloxy 1,8-naphthalimide. The acid generation efficiency, monitored via an acid-sensitive dye, establishes a clear performance hierarchy, allowing users to select the appropriate PAG based on required sensitivity [1].
| Evidence Dimension | Gamma-ray induced acid generation efficiency (relative ranking) |
|---|---|
| Target Compound Data | Ranked 5th out of 8 in overall acid generation efficiency; placed after N-sulfonyloxy phthalimide and before N-sulfonyloxy 1,8-naphthalimide in the imide-specific series (order: 7>2>6>5>3>4, where 3 is N-sulfonyloxy succinimide). |
| Comparator Or Baseline | N-sulfonyloxy phthalimide (Ranked 2nd overall) and N-sulfonyloxy 1,8-naphthalimide (Ranked 6th overall). |
| Quantified Difference | N-sulfonyloxy succinimide exhibits lower sensitivity than N-sulfonyloxy phthalimide but higher sensitivity than N-sulfonyloxy 1,8-naphthalimide. |
| Conditions | Acid generation was monitored using fluoran dye 1a upon γ-irradiation. Efficiency decreased in the order: diphenyliodonium chloride > N-sulfonyloxy phthalimide > triphenylsulfonium triflate > N-tosyloxy 5-norbomene-2,3-dicarboximide > N-sulfonyloxy succinimide > N-sulfonyloxy 1,8-naphthalimide. |
Why This Matters
This ranking provides a quantitative basis for selecting N-sulfonyloxy succinimide when a specific, intermediate acid generation sensitivity is required for dosimeter or resist applications, avoiding the higher sensitivity (and potentially higher cost/diffusion) of phthalimide analogs or the lower sensitivity of naphthalimide analogs.
- [1] Tokita, S., Watanabe, F., Hashimoto, K. & Tachikawa, T. Application of Photo Acid Generators for γ Rays Detective Materials. Journal of Photopolymer Science and Technology 14, 221–224 (2001). View Source
